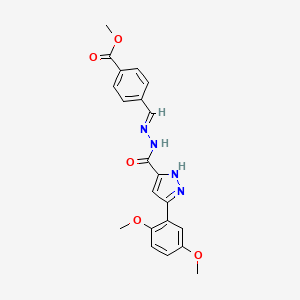![molecular formula C20H25ClN4O4 B11695880 2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11695880.png)
2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a chlorophenoxyethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Chlorophenoxyethylamine Moiety: This step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then converted to 2-(4-chlorophenoxy)ethylamine through amination.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the nitrated phenyl compound with piperazine under controlled conditions.
Final Coupling: The final step involves coupling the piperazine derivative with 2-(4-chlorophenoxy)ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-[4-(3-{[2-(4-chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(3-{[2-(4-chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-(3-{[2-(4-chlorophenoxy)ethyl]amino}-4-aminophenyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
作用機序
The mechanism of action of 2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
特性
分子式 |
C20H25ClN4O4 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
2-[4-[3-[2-(4-chlorophenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25ClN4O4/c21-16-1-4-18(5-2-16)29-14-7-22-19-15-17(3-6-20(19)25(27)28)24-10-8-23(9-11-24)12-13-26/h1-6,15,22,26H,7-14H2 |
InChIキー |
OVHPUJQKOYXOCV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)
![Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)


![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)


![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)
![N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline](/img/structure/B11695856.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11695861.png)

![(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11695876.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11695877.png)
